molecular formula C8H10F2O2 B1490074 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid CAS No. 1419101-45-3

6,6-Difluorospiro[3.3]heptane-2-carboxylic acid

Cat. No. B1490074
CAS RN: 1419101-45-3
M. Wt: 176.16 g/mol
InChI Key: XRVCRDQMFKNZJR-UHFFFAOYSA-N
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Description

“6,6-Difluorospiro[3.3]heptane-2-carboxylic acid” is a chemical compound with the CAS Number: 1419101-45-3 . It has a molecular weight of 176.16 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “6,6-Difluorospiro[3.3]heptane-2-carboxylic acid” is 1S/C8H10F2O2/c9-8(10)3-7(4-8)1-5(2-7)6(11)12/h5H,1-4H2,(H,11,12) . The SMILES string is FC1(F)CC2(C1)CC(C(O)=O)C2 .


Physical And Chemical Properties Analysis

“6,6-Difluorospiro[3.3]heptane-2-carboxylic acid” is a solid at room temperature .

Scientific Research Applications

Organic Synthesis: Building Block for Fluorinated Compounds

6,6-Difluorospiro[3.3]heptane-2-carboxylic acid: serves as a versatile building block in organic synthesis. Its difluorinated spirocyclic structure is particularly valuable for constructing complex fluorinated molecules which are prevalent in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity .

Medicinal Chemistry: Drug Design and Development

In medicinal chemistry, this compound is utilized for the design and development of new drugs. The incorporation of the spirocyclic motif can lead to drugs with improved pharmacokinetic properties, such as increased membrane permeability and metabolic stability .

Material Science: Polymer Research

The unique structure of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid is explored in material science, particularly in polymer research. It can be used to synthesize polymers with specific properties, such as high thermal stability or unique optical characteristics .

Catalysis: Ligand for Asymmetric Synthesis

This compound can act as a ligand in catalytic systems for asymmetric synthesis. The spirocyclic framework can induce chirality, which is crucial for producing enantiomerically pure substances, a key goal in the synthesis of bioactive compounds .

Biochemistry: Study of Enzyme Inhibition

Researchers in biochemistry may investigate 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid as a potential enzyme inhibitor. Its structural features could interact with active sites of enzymes, leading to the development of new inhibitors for therapeutic use .

Analytical Chemistry: Reference Standard

Due to its well-defined structure and stability, this compound is suitable as a reference standard in analytical chemistry. It can help in the calibration of instruments and validation of analytical methods .

Environmental Science: Tracer for Fluorine Cycling

In environmental science, the difluorinated nature of the compound allows it to be used as a tracer to study the cycling of fluorine in the environment. This can provide insights into the biogeochemical cycles of halogens .

Chemical Education: Teaching Advanced Organic Chemistry

Lastly, 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid can be used in chemical education as a teaching tool for advanced organic chemistry concepts. Its structure exemplifies principles of stereochemistry and conformational analysis .

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301, P302, P305, P312, P338, P351, and P352 .

properties

IUPAC Name

2,2-difluorospiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c9-8(10)3-7(4-8)1-5(2-7)6(11)12/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVCRDQMFKNZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Difluorospiro[3.3]heptane-2-carboxylic acid

CAS RN

1419101-45-3
Record name 6,6-difluorospiro[3.3]heptane-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred suspension of 10% Pd—C (40.6 mg) in an EtOAc (10 mL) solution of benzyl 6,6-difluorospiro[3.3]heptane-2-carboxylate (203 mg) was hydrogenated under balloon pressure for 2 h. The suspension was filtered and the filtrate was evaporated to dryness to afford Cap-13 as a clear viscous oil. 1H NMR (400 MHz, CHLOROFORM-d) δ 3.18-3.08 (m, 1H), 2.69-2.55 (m, 4H), 2.52-2.37 (m, 4H).
Name
benzyl 6,6-difluorospiro[3.3]heptane-2-carboxylate
Quantity
203 mg
Type
reactant
Reaction Step One
Quantity
40.6 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 3
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 4
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 5
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 6
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid

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